![molecular formula C11H11FN4OS B2527197 4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one CAS No. 869067-94-7](/img/structure/B2527197.png)
4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, also known as FMT, is a small molecule that has been studied for its potential applications in various scientific fields. This molecule has a unique structure that makes it an interesting candidate for further research.
科学的研究の応用
Catalyst- and Solvent-Free Synthesis
A study detailed an efficient approach for the regioselective synthesis of related compounds, using a catalyst- and solvent-free methodology. This process involves microwave-assisted Fries rearrangement, highlighting a green chemistry approach for creating fluorine-substituted compounds with potential applications in medicinal chemistry and material science (Moreno-Fuquen et al., 2019).
Novel Fluorine Substituted α-Amino Phosphonic Acids
Research on novel fluorine-substituted α-amino phosphonic acids incorporating 1,2,4-triazin-5-one moieties has shown these compounds to be effective as antioxidant agents. The synthesis process and the antioxidant activity of these compounds suggest potential applications in pharmaceuticals and agrichemicals (Makki et al., 2018).
Antimicrobial Activities
Another study synthesized 1,2,4-triazole derivatives, including compounds similar to 4-Amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one, which demonstrated significant antimicrobial activities. These findings indicate the potential for developing new antimicrobial agents based on the 1,2,4-triazinone scaffold (Bektaş et al., 2007).
Enzymatic Effect Studies
Synthesis of α-amino acids bearing 1,2,4-triazinone and steroidal moieties has been shown to exhibit a high enzymatic effect against some tested fungi, suggesting potential applications in biochemistry and pharmaceuticals (Bakhotmah, 2015).
Fluorine Containing Thiadiazolotriazinones
A study on the synthesis of new fluorine-containing thiadiazolotriazinones highlighted their potential as antibacterial agents. The incorporation of fluorine and other pharmacophores suggests the versatility of the 1,2,4-triazin-5-one scaffold in drug design and discovery (Holla et al., 2003).
特性
IUPAC Name |
4-amino-3-[(4-fluorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4OS/c1-7-10(17)16(13)11(15-14-7)18-6-8-2-4-9(12)5-3-8/h2-5H,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKNZPCCRLXWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2527117.png)
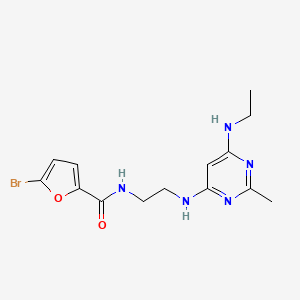

![2-Methoxycarbonyl-3-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid](/img/structure/B2527120.png)
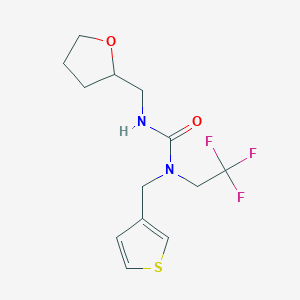
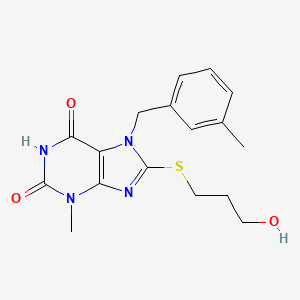
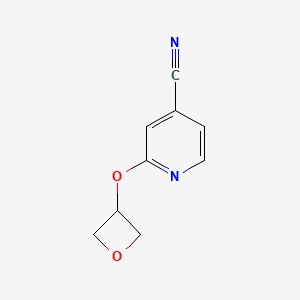

![3-[5-(4-Methoxybenzylidene)-4-oxo-2-thioxo-3-thiazolidinyl]propionic acid](/img/structure/B2527128.png)
![Methyl 2-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2527130.png)
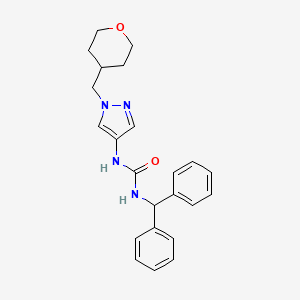
![8-(3,5-dimethylphenyl)-3-[(2-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2527135.png)

